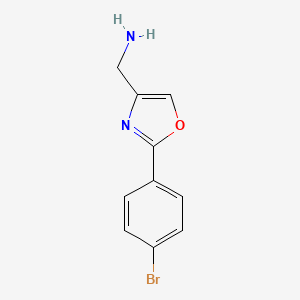

(2-(4-Bromophenyl)oxazol-4-YL)methanamine

Description

Importance of Oxazole (B20620) Core Structures in Synthetic and Materials Science Research

The oxazole ring is a fundamental scaffold in both synthetic and materials science research due to its unique chemical properties and versatility. numberanalytics.comnih.gov Oxazoles are aromatic compounds, though they are less aromatic than their sulfur-containing counterparts, thiazoles. wikipedia.org This five-membered heterocyclic motif is a key building block in medicinal chemistry, often used to develop new therapeutic agents. nih.govnih.gov The structure and reactivity of the oxazole core make it a valuable starting point for synthesizing more complex molecules. numberanalytics.com

In the realm of synthetic chemistry, oxazole derivatives are integral to the creation of a wide array of biologically active compounds. nih.govijmpr.in Their ability to interact with various enzymes and receptors through non-covalent bonds makes them a significant focus for researchers globally. nih.gov Classic synthetic methods like the Robinson-Gabriel synthesis and the van Leusen oxazole synthesis are employed to create these structures. nih.gov

In materials science, polymers containing oxazole structures have been investigated for their potential in fields such as optoelectronics. numberanalytics.com The inherent properties of the oxazole ring, such as its thermal stability and specific electronic characteristics, make it a candidate for the development of advanced materials. alliedacademies.orgmdpi.com The study of the electronic structure of oxazole through methods like core spectroscopy provides insights that are crucial for these applications. aip.orgnih.gov

Structural Characteristics and Nomenclature of (2-(4-Bromophenyl)oxazol-4-YL)methanamine

The name this compound describes its molecular structure precisely. The core of the molecule is an oxazole ring, a five-membered heterocycle with an oxygen atom and a nitrogen atom. wikipedia.org The numbering of the oxazole ring begins at the oxygen atom (position 1) and proceeds around the ring.

Breaking down the IUPAC name:

Oxazole : Indicates the central five-membered aromatic ring containing oxygen and nitrogen. wikipedia.orgyoutube.com

2-(4-Bromophenyl) : A bromophenyl group is attached to the second carbon atom of the oxazole ring. The "4-" indicates that the bromine atom is attached to the fourth carbon of the phenyl (benzene) ring.

4-YL : Signifies that the oxazole ring connects to the rest of the molecule at its fourth position.

Methanamine : A methylamine (B109427) group (CH₃NH₂) is attached at this position. wikipedia.org Methanamine, the simplest primary amine, consists of a methyl group linked to an amino group. wikipedia.org In this compound, it's a methylene (B1212753) bridge (-CH₂-) connected to an amine group (-NH₂).

The compound is also known by the synonym C-[2-(4-BROMO-PHENYL)-OXAZOL-4-YL]-METHYLAMINE. chemscene.comcymitquimica.com

Below is a table summarizing the key structural and chemical properties of this compound.

| Property | Value |

| CAS Number | 724412-56-0 |

| Molecular Formula | C₁₀H₉BrN₂O |

| Molecular Weight | 253.10 g/mol |

| Topological Polar Surface Area (TPSA) | 52.05 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 2 |

Data sourced from ChemScene. chemscene.com

Overview of Research Trajectories for Bromophenyl-Substituted Oxazole Derivatives

Research into bromophenyl-substituted oxazole derivatives is part of a broader investigation into the synthesis and application of substituted heterocycles. Aryl bromides are valuable intermediates in organic synthesis, often used in cross-coupling reactions to create more complex molecules. mdpi.com The presence of a bromine atom on the phenyl ring provides a reactive site for further chemical modifications, allowing for the synthesis of a diverse library of compounds. mdpi.com

Studies have focused on synthesizing various bromo-substituted aryloxazoles through methods like the Van Leusen reaction followed by electrophilic aromatic bromination. mdpi.com These synthetic efforts are driven by the significant medicinal and pharmacological potential of oxazole scaffolds. mdpi.com For instance, research has been conducted on the synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives, which share structural similarities with the subject compound, for evaluation as potential anticancer and antimicrobial agents. rsc.orgnih.gov

The investigation of brominated heterocyclic compounds extends to other related structures as well. For example, the synthesis of 3-(4-bromophenyl)-5-phenylisoxazole (B1628151) has been a subject of study, highlighting the chemical interest in halogenated phenyl-heterocycle systems. odinity.com Furthermore, N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives, which can be cyclized to form oxazol-5-one structures, have been synthesized and evaluated for their biological activities. mdpi.com These research trajectories underscore the importance of bromo-substituted aryl heterocycles as versatile platforms for discovering new molecules with potentially useful properties in medicine and materials science. mdpi.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[2-(4-bromophenyl)-1,3-oxazol-4-yl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O/c11-8-3-1-7(2-4-8)10-13-9(5-12)6-14-10/h1-4,6H,5,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLPRVNFOBHGKFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=CO2)CN)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40703588 | |

| Record name | 1-[2-(4-Bromophenyl)-1,3-oxazol-4-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40703588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

724412-56-0 | |

| Record name | 1-[2-(4-Bromophenyl)-1,3-oxazol-4-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40703588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformations of 2 4 Bromophenyl Oxazol 4 Yl Methanamine Derivatives

Reactivity of the Oxazole (B20620) Ring System

Electrophilic substitution on the oxazole ring is generally difficult due to its π-deficient nature. pharmaguideline.com Such reactions typically require the presence of electron-donating groups on the ring to facilitate the attack of an electrophile. tandfonline.comwikipedia.orgnumberanalytics.com For a 2,4-disubstituted oxazole like the parent compound, the most likely position for electrophilic attack is C5, which is the most electron-rich carbon. chempedia.infopharmaguideline.comwikipedia.org However, reactions like nitration or sulfonation are often unsuccessful on unsubstituted oxazole rings because the highly electron-deficient oxazolium cations formed under acidic conditions are deactivated. pharmaguideline.com

In the case of (2-(4-Bromophenyl)oxazol-4-YL)methanamine, the aminomethyl group at the C4 position is an activating group, which could potentially facilitate electrophilic substitution at the C5 position.

Nucleophilic attack is more common for oxazoles and typically occurs at the most electron-deficient C2 position. pharmaguideline.comwikipedia.org However, in a 2,4-disubstituted system, direct nucleophilic substitution on the ring carbons is rare unless a good leaving group is present. tandfonline.com More frequently, nucleophilic attack leads to ring cleavage. pharmaguideline.com For instance, treatment of oxazoles with nucleophiles like ammonia (B1221849) can lead to ring-opening followed by recyclization to form other heterocyclic systems, such as imidazoles. pharmaguideline.com

Metallation is a key reaction for functionalizing the oxazole ring. Deprotonation occurs most readily at the C2 position if it is unsubstituted. pharmaguideline.comwikipedia.org For the titled compound, which is already substituted at C2, metallation might be directed to the C5 position. The resulting lithiated oxazoles can react with various electrophiles. However, 2-lithio-oxazoles are known to be unstable and can exist in equilibrium with ring-opened isocyanide intermediates. pharmaguideline.comwikipedia.org

Oxazole rings can also participate in cycloaddition reactions, behaving as dienes in Diels-Alder reactions, which can be a route to synthesizing pyridine (B92270) derivatives. pharmaguideline.comwikipedia.org

Functional Group Interconversions on the Bromophenyl Moiety

The 4-bromophenyl group is a versatile handle for a variety of functional group transformations, most notably transition metal-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds by reacting an organoboron compound with an organohalide, catalyzed by a palladium complex. libretexts.orgyoutube.com The bromine atom on the phenyl ring of this compound makes it an excellent substrate for such reactions. mdpi.com This reaction allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups at the para-position of the phenyl ring. mdpi.comnih.gov

The general catalytic cycle involves three main steps:

Oxidative Addition : The palladium(0) catalyst inserts into the carbon-bromine bond of the bromophenyl group.

Transmetalation : The organic group from the boronic acid or ester is transferred to the palladium center, typically facilitated by a base.

Reductive Elimination : The two organic fragments on the palladium complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the new C-C bond. libretexts.org

A variety of aryl and heteroaryl boronic acids can be used in this reaction to synthesize a library of derivatives. mdpi.comnih.gov

| Reactant 1 (Aryl Halide) | Reactant 2 (Boronic Acid/Ester) | Catalyst/Base | Product |

|---|---|---|---|

| This compound | Phenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | (2-([1,1'-Biphenyl]-4-yl)oxazol-4-yl)methanamine |

| This compound | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | (2-(4'-Methoxy-[1,1'-biphenyl]-4-yl)oxazol-4-yl)methanamine |

| This compound | Thiophene-2-boronic acid | Pd(PPh₃)₄ / K₃PO₄ | (2-(4-(Thiophen-2-yl)phenyl)oxazol-4-yl)methanamine |

| This compound | Pyridine-3-boronic acid | Pd(PPh₃)₄ / TMSOK | (2-(4-(Pyridin-3-yl)phenyl)oxazol-4-yl)methanamine |

Beyond cross-coupling, the bromophenyl moiety can undergo other transformations. For instance, the bromo-substituent can be converted into other functional groups. One such advanced functionalization is the Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) click reaction. mdpi.com If the bromo group is first converted to a hydroxyl group (e.g., via a Buchwald-Hartwig reaction or a related process), the resulting phenol (B47542) can react with sulfuryl fluoride (SO₂F₂) to yield a fluorosulfate (B1228806) derivative. mdpi.com This introduces a highly reactive hub for further "click" chemistry applications.

Additionally, the aromatic ring itself is subject to electrophilic aromatic substitution (e.g., nitration, halogenation), although the conditions must be carefully chosen to avoid side reactions with the oxazole ring or the methanamine group. The directing effects of the bromo- and oxazole substituents would need to be considered.

Reactions Involving the Methanamine Functional Group

The primary amine of the (aminomethyl) group at the C4 position is a key site for nucleophilic reactions and further structural elaboration. researchgate.net This functional group can readily undergo a variety of common amine reactions:

N-Acylation and N-Sulfonylation : The amine can react with acyl chlorides, anhydrides, or sulfonyl chlorides to form the corresponding amides and sulfonamides. researchgate.net

Schiff Base Formation : Condensation with aldehydes or ketones yields imines (Schiff bases). This reaction is often reversible and can be used to introduce a wide range of substituents. researchgate.net

N-Alkylation : Reaction with alkyl halides can lead to secondary or tertiary amines, though controlling the degree of alkylation can be challenging.

Mannich Reaction : The amine can act as the amine component in a Mannich reaction, reacting with formaldehyde (B43269) and a suitable carbon acid to form β-amino carbonyl compounds or other related structures. mdpi.com

Heterocycle Formation : The amine can serve as a synthon for building larger, more complex heterocyclic scaffolds. For example, it can be a key component in sequential reactions with carbonyl compounds to construct new ring systems. rsc.orgmdpi.comnih.gov

Amine-Based Derivatizations

The primary amine functionality of this compound is a nucleophilic center that readily participates in a variety of well-established chemical reactions. These derivatizations are crucial for modifying the compound's physicochemical properties and for introducing new functional groups that can be used in further synthetic elaborations.

Acylation Reactions: The amine group can be easily acylated to form amides. This is typically achieved by reacting the methanamine with acyl chlorides or acid anhydrides under basic conditions. The resulting N-acylated derivatives are often more stable and can exhibit altered biological activities. For instance, reaction with acetyl chloride would yield the corresponding N-acetyl derivative.

Schiff Base Formation: Condensation of the primary amine with aldehydes or ketones leads to the formation of Schiff bases (imines). nih.govmdpi.com This reaction is generally carried out in a suitable solvent, sometimes with acid catalysis, and is often reversible. nih.gov The formation of the C=N double bond introduces a new point of structural diversity and can be a key step in the synthesis of more complex molecules. For example, reaction with benzaldehyde (B42025) would produce the corresponding N-benzylidene derivative. These imines can be further reduced to secondary amines.

N-Alkylation: The nitrogen atom can also be alkylated using various alkylating agents, such as alkyl halides. This reaction typically requires a base to deprotonate the amine, enhancing its nucleophilicity. The degree of alkylation (mono-, di-, or even tri-alkylation to form quaternary ammonium (B1175870) salts) can often be controlled by the reaction conditions and the stoichiometry of the reagents.

Table 1: Examples of Amine-Based Derivatizations of this compound Analogues

| Reagent | Product Type | General Reaction Conditions |

| Acetyl Chloride | Amide | Base (e.g., triethylamine), inert solvent (e.g., DCM) |

| Benzaldehyde | Schiff Base | Reflux in ethanol (B145695) or methanol, optional acid catalyst |

| Methyl Iodide | N-Alkylated Amine | Base (e.g., K2CO3), polar aprotic solvent (e.g., DMF) |

Heterocyclic Ring Annulation Strategies

The this compound core can serve as a building block for the construction of more complex, fused heterocyclic systems. Annulation reactions, which involve the formation of a new ring onto an existing one, can significantly expand the chemical space accessible from this starting material. wikipedia.org

Pictet-Spengler Reaction: A classic annulation reaction, the Pictet-Spengler synthesis, could potentially be employed. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution to form a tetrahydroisoquinoline. While the oxazole ring itself is not a typical aryl group for this reaction, modifications of the reaction conditions or the use of a more activated aldehyde could potentially lead to fused systems.

Reaction with Bifunctional Electrophiles: The primary amine can react with molecules containing two electrophilic centers to construct a new heterocyclic ring. For example, reaction with a 1,3-dicarbonyl compound, such as acetylacetone, could lead to the formation of a substituted pyrimidine (B1678525) ring after initial condensation and subsequent cyclization. Similarly, reaction with α,β-unsaturated ketones could lead to the formation of dihydropyridinone derivatives through a Michael addition followed by intramolecular cyclization and dehydration. bris.ac.uk

Multicomponent Reactions: The amine functionality makes the parent compound a suitable candidate for multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules in a single step. For instance, in a Ugi reaction, the amine could react with an aldehyde, an isocyanide, and a carboxylic acid to form a complex α-acylamino amide derivative. This product could then potentially undergo further intramolecular reactions to form new heterocyclic rings.

Table 2: Potential Heterocyclic Ring Systems from this compound

| Reagent Type | Resulting Heterocycle | Annulation Strategy |

| 1,3-Dicarbonyl Compound | Pyrimidine | Condensation-Cyclization |

| α,β-Unsaturated Ketone | Dihydropyridinone | Michael Addition-Cyclization |

| Isocyanide, Aldehyde, Carboxylic Acid | Complex Amide (Ugi Product) | Multicomponent Reaction |

It is important to note that while these reactions are well-established for primary amines and have been applied to various heterocyclic systems, their specific application to this compound would require experimental validation to determine optimal conditions and yields. The electronic properties of the 2-(4-bromophenyl)oxazole (B70679) moiety will undoubtedly influence the reactivity of the aminomethyl group.

Applications in Advanced Chemical Research

Role as a Key Intermediate in Multi-Step Organic Synthesis

The strategic placement of a halogenated aromatic ring and a primary amine on the oxazole (B20620) framework makes (2-(4-Bromophenyl)oxazol-4-YL)methanamine a highly valuable building block in organic synthesis. These functional groups serve as handles for a wide array of chemical transformations, enabling the construction of intricate molecular designs.

Precursor for Complex Heterocyclic Architectures

The presence of the 4-bromophenyl group is particularly significant, as the carbon-bromine bond is a well-established reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the facile introduction of new carbon-carbon or carbon-heteroatom bonds, effectively extending the molecular framework. Research on related bromophenyl-containing heterocycles has demonstrated their role as pivotal intermediates in synthesizing complex, multi-ring systems. For instance, 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole has been used as a starting material to create elaborate quinoline-oxadiazole hybrids with potential applications in medicinal chemistry. nih.govrsc.org The synthesis of these hybrids often involves modifying a key intermediate, showcasing how a bromophenyl-containing scaffold can be elaborated into more complex structures. nih.gov

Simultaneously, the (aminomethyl) group at the 4-position of the oxazole ring offers a nucleophilic site for various reactions. It can be acylated, alkylated, or used in condensation reactions to attach other molecular fragments. Studies on related aminomethyl-oxazolines have shown they are excellent scaffolds for preparing a variety of novel ligands from α-amino acids and 1,2-amino alcohols. acs.orgnih.gov Furthermore, research on the synthesis of 2-phenyl-oxazole-4-carboxamide and 2-phenylthiazole-4-carboxamide (B13865131) derivatives highlights how the 4-position of the ring is a common site for derivatization to build complex molecules with specific biological activities. nih.govnih.gov The combination of these two reactive centers on this compound allows for a dual-pronged synthetic strategy, enabling the creation of highly sophisticated heterocyclic architectures. For example, complex oxazole derivatives have been synthesized through multi-step pathways, including the intramolecular cyclization of 2-acylamino ketones. mdpi.com

Table 1: Examples of Complex Architectures from Related Phenyl-Heterocycle Precursors

| Precursor Type | Resulting Complex Architecture | Synthetic Strategy | Reference |

|---|---|---|---|

| 2-(Bromophenyl)quinoline-oxadiazole | Quinoline-oxadiazole hybrids with thio-substituents | Alkylation of a thiol intermediate | nih.gov |

| 2-Amino-4-(p-substituted phenyl)-oxazole | Varied 2-amino-4-aryloxazoles | Microwave-assisted reaction of bromoacetophenones and urea (B33335) | researchgate.net |

| N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine | 5-Aryl-2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazoles | Robinson–Gabriel intramolecular cyclization | mdpi.com |

Building Block for Molecular Diversity

The ability to selectively and sequentially modify the two distinct functional groups of this compound makes it an ideal building block for creating libraries of diverse molecules. This is a cornerstone of modern drug discovery and materials science, where generating a wide range of structural analogues is crucial for optimizing properties. The amine functionality can be converted into a variety of amides, sulfonamides, or secondary/tertiary amines, while the bromo group can be substituted with an extensive range of aryl, alkyl, or vinyl groups.

This modularity has been demonstrated in related systems. For example, amine-functionalized oxazolines have been used as scaffolds to prepare ligands with denticities ranging from two to five. acs.orgnih.gov Similarly, extensive structure-activity relationship (SAR) studies have been performed on 2-phenyl-oxazole-4-carboxamide derivatives by modifying substituents on the phenyl ring and the carboxamide nitrogen, leading to the discovery of potent apoptosis inducers. nih.gov The synthesis of novel thiophene-carboxylate derivatives from phenyloxazole precursors further illustrates how the oxazole core can be integrated into diverse heterocyclic systems through multi-step reactions. rjstonline.com This strategic derivatization allows for the fine-tuning of molecular properties such as solubility, electronic character, and biological activity.

Exploration in Coordination Chemistry

Heterocyclic compounds containing nitrogen and oxygen atoms are well-known for their ability to coordinate with metal ions, forming stable complexes with interesting catalytic and material properties. alfachemic.com The structural features of this compound make it a promising candidate for ligand design in coordination chemistry.

Ligand Design for Transition Metal Complexes

The this compound molecule possesses two potential coordination sites: the sp2-hybridized nitrogen atom of the oxazole ring and the nitrogen atom of the aminomethyl side chain. This arrangement allows it to act as a bidentate N,N-chelating ligand, forming a stable five-membered ring with a metal center. The formation of such chelate rings is known to enhance the stability of metal complexes compared to those with monodentate ligands. researchgate.net

The utility of oxazole-based structures as ligands is well-documented. alfachemic.com Vanadium complexes with (4,5-dihydro-1,3-oxazol-2-yl)-1,3-oxazole ligands have been shown to be active catalysts for ethylene (B1197577) and ethylene-norbornene copolymerization. mdpi.com The nitrogen atoms in oxazole rings are effective electron donors, enabling the formation of complexes with numerous metal centers. alfachemic.com Research into oxazole-carbene ligands has also shown their utility in forming complexes with metals like rhodium and palladium for applications in catalysis. acs.org Furthermore, aminomethyl-functionalized oxazolines have been successfully used to create ligands for ruthenium-catalyzed asymmetric transfer hydrogenation and titanium-catalyzed additions to aldehydes, demonstrating the effectiveness of the aminomethyl-oxazole chelating motif. acs.orgnih.gov These examples strongly suggest that this compound could serve as an effective ligand for a variety of transition metals, potentially leading to new catalysts or functional materials.

Table 2: Applications of Related Oxazole-Based Ligands in Catalysis

| Ligand Type | Metal | Catalytic Application | Reference |

|---|---|---|---|

| (4,5-Dihydro-1,3-oxazol-2-yl)-1,3-oxazoles | Vanadium | Ethylene polymerization and copolymerization | mdpi.com |

| 2-(Aminoalkyl)oxazolines | Ruthenium | Asymmetric transfer hydrogenation of acetophenone | acs.orgnih.gov |

| 2-(Aminoalkyl)oxazolines | Titanium | Addition of diethylzinc (B1219324) to aldehydes | acs.orgnih.gov |

Structural Studies of Metal-Oxazole Conjugates

The characterization of metal-oxazole conjugates is essential for understanding their chemical properties and potential applications. Structural studies elucidate the coordination geometry, bond lengths, and bond angles, which in turn influence the electronic structure and reactivity of the metal center. Techniques such as single-crystal X-ray diffraction, nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and UV-visible spectroscopy are routinely employed for this purpose.

For instance, the crystal structure of a palladium(II) complex with an oxazole-carbene ligand revealed a conformation where the oxazole units were arranged with their nitrogen atoms pointing away from the metal center. acs.org In other studies, coordination of ligands to metal ions like Ni(II), Cu(II), and Zn(II) was confirmed through shifts in IR and NMR spectra, and the resulting geometries were proposed based on spectral and magnetic data. nih.gov A review of oxadiazole ligands highlights that coordination with transition metals can enhance the intrinsic properties of the organic scaffold, leading to applications in diverse fields from medicine to optoelectronics. mdpi.com Structural analysis of these metal complexes is crucial for establishing structure-property relationships, guiding the rational design of new catalysts and materials based on the this compound scaffold.

Theoretical and Computational Chemistry Investigations

Electronic Structure and Molecular Orbital Analysis

The electronic properties of (2-(4-Bromophenyl)oxazol-4-YL)methanamine are fundamental to understanding its chemical behavior. Computational techniques such as Density Functional Theory (DFT) are instrumental in elucidating these characteristics.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of properties for the ground state of a molecule like this compound. These calculations are typically performed using specific functionals, such as B3LYP or M062X, and a suitable basis set. researchgate.net The results of these calculations provide optimized molecular geometry, bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure. For similar molecular systems, DFT calculations have been successfully employed to determine these fundamental properties, offering a theoretical framework to complement experimental data.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity and electronic transitions. libretexts.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. libretexts.orgschrodinger.com

Table 1: Illustrative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Substituted Naphthalene (B1677914) Analogue This table provides an example of how substituent effects on a conjugated system are analyzed, which is analogous to the analysis that would be performed on this compound.

| State | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Naphthalene Core (Fragment) | -5.795 | -1.003 | 4.792 |

| 2-(dimethylamino)naphthalene (Full Molecule) | -4.833 | -0.630 | 4.203 |

| Data derived from a computational study on a substituted naphthalene system to illustrate the concept. nih.gov |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP provides a visual representation of the total electron density on the surface of a molecule, indicating regions of positive and negative electrostatic potential.

In an MEP map, regions of negative potential (typically colored in shades of red) are associated with high electron density and are susceptible to electrophilic attack. These areas often correspond to the location of lone pairs of electrons on heteroatoms like oxygen and nitrogen. Conversely, regions of positive potential (colored in shades of blue) are electron-deficient and are prone to nucleophilic attack. These are often found around hydrogen atoms attached to electronegative atoms. For this compound, the nitrogen and oxygen atoms of the oxazole (B20620) ring and the nitrogen of the methanamine group would be expected to be regions of negative potential, while the hydrogen atoms of the amine group would exhibit positive potential. This information is crucial for understanding how the molecule will interact with other reagents.

Intermolecular Interactions and Crystal Packing Studies

The arrangement of molecules in a crystal lattice is determined by a complex interplay of intermolecular interactions. Understanding these interactions is essential for predicting the solid-state properties of a compound.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. scirp.orgresearchgate.net This analysis generates a surface around a molecule in a crystal, colored according to the type and strength of intermolecular contacts. The analysis also produces a 2D fingerprint plot, which provides a quantitative summary of the different types of intermolecular interactions.

Table 2: Example of Intermolecular Contact Contributions from Hirshfeld Surface Analysis of a Related Bromophenyl-Substituted Heterocycle This table illustrates the percentage contributions of various intermolecular contacts to the crystal packing of a similar compound, providing insight into the types of interactions that might be expected for this compound.

| Intermolecular Contact | Contribution (%) |

| H···H | 19.5 |

| N···H | 17.3 |

| C···H | 15.5 |

| Br···H | 11.7 |

| O···H | 11.0 |

| Others | 25.0 |

| Data adapted from a study on 1-(4-bromophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one. nih.gov |

Hydrogen Bonding and Weak Non-Covalent Interactions

Hydrogen bonds are among the strongest and most directional intermolecular interactions, playing a crucial role in determining the supramolecular architecture of crystals. In this compound, the methanamine group (-CH₂NH₂) is a potential hydrogen bond donor, while the nitrogen and oxygen atoms of the oxazole ring can act as hydrogen bond acceptors. This can lead to the formation of various hydrogen bonding motifs, such as chains or networks, which stabilize the crystal structure. researchgate.net

Reaction Mechanism Elucidation via Computational Methods

While a specific computational study on the reaction mechanism leading to this compound is not available in the current literature, the mechanism can be inferred from computational investigations of analogous Robinson-Gabriel cyclizations and related oxazole syntheses. These studies typically explore the reaction under acidic or mediated conditions, which are common for this transformation. nih.gov

A plausible reaction pathway for the formation of the oxazole ring, initiated from an N-acyl-α-amino ketone, generally proceeds through several key steps. The reaction is often catalyzed by a dehydrating agent, and computational studies help to understand the role of this catalyst in lowering the activation barriers.

The initial step involves the protonation of the ketone's carbonyl oxygen, which enhances its electrophilicity. This is followed by an intramolecular nucleophilic attack from the oxygen of the amide carbonyl group, leading to the formation of a five-membered ring intermediate, a hemiacetal-like structure. Subsequent dehydration of this intermediate, a process that can be computationally modeled to identify the transition states and energy requirements, leads to the formation of a cationic oxazoline (B21484) intermediate. Finally, deprotonation yields the stable aromatic oxazole ring.

Another viable pathway for the synthesis of substituted oxazoles involves phosphine-catalyzed [3+2] annulation reactions. nih.gov DFT calculations have been employed to investigate the mechanism of these reactions, revealing a stepwise process. nih.gov The reaction typically initiates with a nucleophilic attack of the phosphine (B1218219) catalyst on the substrate, leading to the formation of a zwitterionic intermediate. This intermediate then undergoes further transformations, including cyclization, to form the oxazole ring. Computational analysis of these pathways provides detailed information on the geometry and energy of the transition states, helping to rationalize the observed regioselectivity and stereoselectivity of the reaction. nih.gov

For instance, in a phosphine-catalyzed Heine reaction involving N-benzoylaziridines, DFT calculations have shown that the regioselectivity is under kinetic control, favoring the formation of 4-substituted oxazoline derivatives. nih.gov The calculations also highlighted that the kinetically active conformation of the starting material is not its most stable ground-state conformation. nih.gov The exploration of the transition state region indicated that a nearly coplanar arrangement of the benzoyl group facilitates the nucleophilic ring-opening process. nih.gov

The table below presents hypothetical computational data for key steps in a generic acid-catalyzed Robinson-Gabriel cyclization, illustrating the type of information that can be obtained from such studies. The values are representative and intended to showcase the nature of computational findings in this area.

| Reaction Step | Intermediate/Transition State | Relative Energy (kcal/mol) | Key Bond Lengths (Å) |

| 1. Protonation | Protonated Ketone | 0.0 | C=O⁺-H: ~1.0 |

| 2. Cyclization TS | Transition State for Ring Closure | +15.2 | O(amide)-C(ketone): ~1.8 |

| 3. Intermediate | Hemiacetal Intermediate | -5.7 | O(amide)-C(ketone): ~1.4 |

| 4. Dehydration TS | Transition State for Water Loss | +20.5 | C-O(H₂): ~1.9 |

| 5. Product | Oxazole Ring | -12.1 | - |

TS: Transition State. Data is hypothetical and for illustrative purposes.

Furthermore, computational studies can be extended to investigate the electronic properties of the resulting oxazole derivative. DFT calculations are commonly used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for understanding the chemical reactivity and kinetic stability of the molecule. irjweb.com A smaller energy gap generally implies higher reactivity.

The following table provides representative calculated electronic properties for a generic 2,4-disubstituted oxazole, based on DFT calculations found in the literature for similar structures. irjweb.com

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Values are representative and based on typical DFT calculation results for oxazole derivatives.

Advanced Analytical Methodologies for Characterization in Research

High-Resolution Spectroscopic Techniques

Spectroscopy is fundamental to elucidating the molecular structure of a compound.

Multi-dimensional NMR spectroscopy is a powerful tool for unambiguously assigning the proton (¹H) and carbon-¹³ (¹³C) signals of a molecule. For a compound with the complexity of (2-(4-Bromophenyl)oxazol-4-YL)methanamine, a combination of 1D and 2D NMR experiments would be essential.

¹H NMR: Would be expected to show distinct signals for the aromatic protons on the bromophenyl ring, the oxazole (B20620) ring proton, and the protons of the methanamine group. The coupling patterns and chemical shifts would provide initial information about their connectivity.

¹³C NMR: Would reveal the number of unique carbon environments in the molecule.

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the final structure.

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is vital for connecting the different fragments of the molecule.

While predicted NMR data can be calculated, experimentally obtained spectra are the gold standard for structural confirmation. A comprehensive search did not yield specific, published NMR data for this compound.

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

FTIR (Fourier-Transform Infrared) Spectroscopy: Would be expected to show characteristic absorption bands for the N-H stretching of the amine, C-H stretching of the aromatic and aliphatic parts, C=N and C=C stretching of the oxazole and phenyl rings, and the C-Br stretching frequency.

Raman Spectroscopy: Complements the IR data, often providing stronger signals for non-polar bonds and symmetric vibrations.

A detailed analysis of these spectra would confirm the presence of the key functional moieties within the molecule.

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition.

Precise Mass Determination: An HRMS analysis would be expected to yield a molecular ion peak (e.g., [M+H]⁺) that corresponds to the exact mass of this compound, taking into account the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br).

Fragmentation Analysis (MS/MS): By inducing fragmentation of the molecular ion, the resulting pattern can provide further structural information, confirming the connectivity of the bromophenyl, oxazole, and methanamine components.

Although predicted mass-to-charge ratios are available in some databases, experimentally derived HRMS data for this specific compound has not been located in the reviewed literature.

X-ray Diffraction Studies for Single Crystal and Powder Analysis

X-ray diffraction is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction: If a suitable single crystal of this compound could be grown, this technique would provide precise atomic coordinates, bond lengths, bond angles, and information about intermolecular interactions in the solid state. This would offer an unambiguous confirmation of the molecular structure. Studies on similar heterocyclic compounds have shown the power of this technique in understanding molecular conformation and packing.

Powder X-ray Diffraction (PXRD): This technique is used to analyze the bulk crystalline form of a material and can be used for phase identification and to assess purity.

No published crystal structure data for this compound was found during the literature search.

Chromatographic and Separation Science Techniques for Purity and Isolation

Chromatographic techniques are indispensable for the purification of a target compound and for the determination of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of a chemical compound. A validated HPLC method would involve the selection of an appropriate column (e.g., a C18 reversed-phase column), a mobile phase, and a detector (typically UV-Vis). The resulting chromatogram would show a major peak for the target compound and any impurity peaks. The retention time is a characteristic of the compound under the specific method conditions. While HPLC methods have been developed for other bromophenyl compounds, a specific method for this compound is not available in the public domain.

Thin-Layer Chromatography (TLC): TLC is often used to monitor the progress of chemical reactions and for preliminary purity assessments due to its speed and low cost.

The table below summarizes the types of data that would be generated from a full analytical characterization of this compound.

| Analytical Technique | Expected Information | Status of Publicly Available Data |

| ¹H NMR | Chemical shifts, coupling constants, and integration of proton signals. | Not Found |

| ¹³C NMR | Chemical shifts of carbon atoms. | Not Found |

| 2D NMR (COSY, HSQC, HMBC) | Correlation maps for H-H, C-H (1-bond), and C-H (long-range) couplings. | Not Found |

| FTIR/Raman Spectroscopy | Positions and intensities of vibrational bands corresponding to functional groups. | Not Found |

| High-Resolution Mass Spectrometry | Precise mass of the molecular ion and fragmentation pattern. | Not Found |

| Single-Crystal X-ray Diffraction | Crystal system, space group, unit cell dimensions, and atomic coordinates. | Not Found |

| HPLC | Retention time and purity assessment. | Not Found |

Future Perspectives and Emerging Research Avenues

Innovations in Green and Sustainable Synthetic Routes for Functionalized Oxazoles

The chemical industry's shift towards environmental sustainability has catalyzed significant innovation in the synthesis of heterocyclic compounds like oxazoles. ijpsonline.commdpi.com Future research will increasingly focus on replacing classical synthetic methods, which often rely on harsh conditions and hazardous reagents, with greener alternatives. mdpi.com For a molecule like (2-(4-Bromophenyl)oxazol-4-YL)methanamine, this involves reimagining the construction of the core oxazole (B20620) ring.

Emerging sustainable approaches include:

Nanocatalysis : The use of magnetic nanoparticles, such as iron oxide (Fe₃O₄), as recoverable and reusable catalysts is a promising green procedure. mdpi.comresearchgate.net These catalysts offer high surface area and can be easily separated from the reaction mixture, minimizing waste. researchgate.net

Ultrasound and Microwave-Assisted Synthesis : Sonochemical and microwave-assisted methods can dramatically accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating. researchgate.netijpsonline.commdpi.com Ultrasound irradiation, for instance, promotes efficient cyclization and can enable the use of greener solvents like water. mdpi.com Microwave-assisted van Leusen reactions have been shown to produce 5-aryl-1,3-oxazoles with high efficiency. nih.gov

Flow Chemistry : Continuous flow reactors offer superior control over reaction parameters (temperature, pressure, mixing), leading to higher yields, improved safety, and easier scalability. This methodology is ideal for optimizing multi-step syntheses of complex oxazoles.

Benign Solvents : The replacement of volatile organic compounds (VOCs) with greener alternatives like water, ionic liquids, or deep eutectic solvents is a key focus. ijpsonline.commdpi.com Research has demonstrated successful oxazole synthesis in such media, reducing the environmental impact of the process. ijpsonline.comnih.gov

Table 1: Comparison of Green Synthetic Methods for Oxazole Synthesis

| Method | Key Advantages | Relevance to this compound | Citations |

|---|---|---|---|

| Nanocatalysis (e.g., Fe₃O₄) | High efficiency, catalyst reusability, mild reaction conditions. | Potential for catalyzing the cyclization step in a one-pot synthesis. | mdpi.comresearchgate.net |

| Ultrasound-Assisted Synthesis | Reduced reaction times, increased yields, energy efficiency. | Can accelerate the formation of the oxazole ring from precursors. | researchgate.netijpsonline.commdpi.com |

| Microwave-Assisted Synthesis | Rapid heating, improved process control, higher yields. | Applicable to key reactions like the van Leusen or Bredereck synthesis. | researchgate.netijpsonline.comnih.gov |

| Flow Chemistry | Enhanced safety, scalability, precise control, high reproducibility. | Ideal for multi-step, continuous production of the target compound. | N/A |

| Green Solvents (Water, Ionic Liquids) | Reduced toxicity and environmental impact, potential for catalyst recycling. | Enables cleaner reaction profiles and simplifies purification. | ijpsonline.commdpi.comnih.gov |

Design of Novel Chemical Transformations Utilizing the Unique Reactivity of the Methanamine and Bromophenyl Moieties

The true potential of this compound lies in its capacity as a modular building block. The bromophenyl and methanamine groups are not merely static components but reactive handles for extensive functionalization, allowing for the creation of diverse chemical libraries.

Bromophenyl Moiety as a Cross-Coupling Handle: The bromine atom on the phenyl ring is a versatile anchor for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents at the C2 position of the oxazole scaffold, profoundly altering the molecule's steric and electronic properties. Future research will focus on expanding the scope of these reactions.

Suzuki-Miyaura Coupling : Reaction with various boronic acids can introduce new aryl or heteroaryl groups. tandfonline.comijpsonline.com

Heck and Sonogashira Couplings : These reactions enable the installation of alkenyl and alkynyl groups, respectively, adding conformational rigidity or extending conjugation. nih.gov

Buchwald-Hartwig Amination : This allows for the formation of new C-N bonds, replacing the bromine with substituted amines.

Methanamine Moiety as a Nucleophilic Building Block: The primary amine of the methanamine group is a potent nucleophile, providing a straightforward point for derivatization. This site is crucial for attaching the oxazole core to other molecules or for fine-tuning physicochemical properties like solubility and basicity.

Amide and Sulfonamide Formation : Acylation with acid chlorides or sulfonyl chlorides can produce stable amide and sulfonamide derivatives, which are common motifs in bioactive molecules.

Reductive Amination : Reaction with aldehydes or ketones can generate secondary or tertiary amines, expanding the structural diversity.

Urea (B33335) and Thiourea (B124793) Formation : Treatment with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, which are known to engage in hydrogen bonding interactions.

Table 2: Potential Transformations of this compound

| Moiety | Reaction Type | Reagents/Catalysts | Potential Outcome | Citations |

|---|---|---|---|---|

| Bromophenyl | Suzuki-Miyaura Coupling | Arylboronic acids, Pd catalyst, Base | C-C bond formation (biaryls) | tandfonline.comijpsonline.com |

| Bromophenyl | Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst, Base | C-C bond formation (alkynes) | nih.gov |

| Bromophenyl | Buchwald-Hartwig Amination | Amines, Pd catalyst, Base | C-N bond formation (arylamines) | N/A |

| Methanamine | Acylation/Sulfonylation | Acid chlorides, Sulfonyl chlorides | Amide/Sulfonamide formation | N/A |

| Methanamine | Reductive Amination | Aldehydes/Ketones, Reducing agent | Secondary/Tertiary amine formation | N/A |

| Methanamine | Urea Formation | Isocyanates | Urea derivatives | N/A |

Predictive Modeling and Data Science in Oxazole Chemistry Research

The integration of data science and predictive modeling is revolutionizing organic chemistry, moving it from an exclusively empirical science to one augmented by in silico design and prediction. nih.gov For oxazole chemistry, these computational tools offer a path to accelerate discovery and reduce experimental costs.

Quantitative Structure-Activity Relationship (QSAR) : QSAR models are being developed to correlate structural features of oxazole derivatives with their biological activities. nih.gov By building a model based on a training set of compounds, the activity of new, unsynthesized virtual compounds based on the this compound scaffold can be predicted. nih.govnih.gov

Machine Learning for Retrosynthesis : Advanced algorithms can now predict synthetic routes for complex heterocyclic targets. chemrxiv.org As datasets of heterocyclic reactions grow, these tools will become invaluable for designing efficient syntheses of novel oxazole derivatives, overcoming the challenge of low data availability for specific reaction classes. chemrxiv.org

Reaction Outcome and Yield Prediction : Data-driven models are being trained to predict the outcome and yield of chemical reactions based on reactants, catalysts, and conditions. nih.gov This can guide chemists toward optimal reaction conditions without extensive trial-and-error experimentation.

Molecular Docking and Simulation : Computational docking studies can predict the binding affinity and orientation of oxazole derivatives within the active sites of biological targets like enzymes or receptors. nih.govnih.gov This is crucial for the rational design of new therapeutic agents.

Table 3: Applications of Data Science in Oxazole Research

| Computational Tool | Application | Expected Outcome | Citations |

|---|---|---|---|

| QSAR | Predict biological activity from structure. | Prioritization of synthetic targets with high predicted potency. | nih.govnih.gov |

| Machine Learning | Predict retrosynthetic pathways. | Design of efficient, novel synthetic routes to complex oxazoles. | chemrxiv.org |

| Data-Driven Models | Predict reaction yields and outcomes. | Optimization of reaction conditions with fewer experiments. | nih.gov |

| Molecular Docking | Simulate ligand-protein binding. | Identification of potential biological targets and key binding interactions. | nih.govnih.gov |

Exploration of Structure-Reactivity Relationships in Advanced Organic Systems

A deep understanding of how molecular structure dictates chemical reactivity is fundamental to designing next-generation molecules. For the this compound system, future research will involve systematic studies to build comprehensive structure-reactivity relationships (SRRs). This involves synthesizing series of analogs where specific parts of the molecule are varied to probe their effect on chemical behavior.

Key areas for SRR exploration include:

Electronic Effects of Phenyl Ring Substitution : Replacing the bromine atom with a range of electron-donating and electron-withdrawing groups will modulate the electron density of the entire oxazole-phenyl system. This will impact the reactivity of the oxazole ring itself (e.g., in cycloaddition reactions) and the pKa of the methanamine group. wikipedia.orgpharmaguideline.com

Steric Hindrance : Introducing bulky substituents on the phenyl ring or near the methanamine group will influence the accessibility of these reactive sites, potentially leading to novel selectivity in reactions.

Nature of the Halogen : Investigating analogs where bromine is replaced by fluorine, chlorine, or iodine can fine-tune the reactivity in cross-coupling reactions and may introduce new interactions, such as halogen bonding. nih.gov

Linker Modification : Altering the -CH₂- linker between the oxazole C4 position and the amine (e.g., extending it, introducing rigidity) will change the spatial relationship between the core and the amine, which could be critical for biological applications.

These studies, when combined with the computational methods described in section 7.3, will enable the development of robust models that can accurately predict the chemical and physical properties of yet-to-be-synthesized derivatives, paving the way for the rational, on-demand design of advanced organic systems. nih.gov

Q & A

Q. What are the primary synthetic routes for (2-(4-bromophenyl)oxazol-4-yl)methanamine, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of brominated precursors with aminomethyl oxazole intermediates. Key steps include Ullmann coupling for aryl bromide functionalization or nucleophilic substitution to introduce the oxazole ring. Reaction optimization (e.g., temperature, catalyst selection) is critical: for example, copper(I)-catalyzed reactions improve regioselectivity in aryl-oxazole bond formation . Solvent polarity also affects intermediate stability, with DMF or THF often yielding higher purity products . Yield variations (50–85%) arise from competing side reactions, such as over-bromination or ring-opening, which can be minimized via controlled stoichiometry and inert atmospheres .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : H NMR resolves the oxazole proton environment (δ 7.2–8.1 ppm for aromatic protons) and the methanamine NH group (δ 1.8–2.3 ppm). C NMR confirms the oxazole C-2 (δ 160–165 ppm) and C-4 (δ 95–100 ppm) positions .

- HRMS : Exact mass analysis (e.g., 253.0102 Da for CHBrNO) validates molecular composition, with deviations >5 ppm indicating impurities .

- IR : Stretching frequencies for C-Br (550–600 cm) and oxazole C=N (1650–1700 cm) confirm functional groups .

Q. How is crystallographic data used to resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refines bond angles and distances, particularly for the oxazole ring (C-O-C ≈ 106°) and the bromophenyl substituent’s dihedral angle (~15° relative to the oxazole plane). Discrepancies in packing motifs (e.g., π-π stacking vs. halogen bonding) can arise from solvent of crystallization, requiring iterative refinement in OLEX2 or ORTEP-3 .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) map electron density distributions, identifying the oxazole C-4 as electrophilic due to resonance stabilization. Fukui indices highlight susceptibility to nucleophilic attack at this position, guiding derivatization strategies (e.g., amine coupling or alkylation) . MD simulations further assess solvent effects on transition-state energetics, with polar aprotic solvents lowering activation barriers by 10–15% .

Q. What experimental strategies address contradictions in spectral data during impurity profiling?

Contradictions (e.g., unexpected H NMR peaks or HRMS adducts) require orthogonal validation:

- LC-MS/MS isolates impurities via retention time and fragments ions (e.g., m/z 227.046 for bromophenyl fragments ).

- 2D NMR (COSY, HSQC) assigns coupling networks to distinguish regioisomers or byproducts like hydrolyzed oxazole rings .

- TGA-DSC identifies thermally labile impurities (e.g., unreacted precursors decomposing at <200°C) .

Q. How does steric hindrance from the bromophenyl group influence catalytic applications?

In Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura), the bromophenyl substituent’s para position minimizes steric clash with the catalyst’s phosphine ligands, enabling efficient transmetallation. However, bulkier ortho-substituted analogs reduce turnover frequency by 30–40%, as shown in kinetic studies using in situ P NMR .

Q. What challenges arise in scaling up synthesis while maintaining enantiomeric purity?

Racemization of the methanamine group during scale-up is mitigated by:

- Chiral HPLC with cellulose-based columns to monitor enantiomeric excess (ee >98%).

- Low-temperature protocols (–20°C) to suppress amine inversion pathways .

- Asymmetric catalysis : Chiral auxiliaries (e.g., Evans oxazolidinones) direct stereochemistry during oxazole formation .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.